molecular formula C6H7NO3S B13314367 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid

Cat. No.: B13314367
M. Wt: 173.19 g/mol
InChI Key: MUPQJQHFCZCFLY-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the second position of the thiazole ring and an acetic acid moiety attached to the fifth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-bromo-1-(2-methoxy-1,3-thiazol-5-yl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then hydrolyzed to yield the desired acetic acid derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. .

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator, making it valuable in drug discovery and development.

    Agriculture: Thiazole derivatives, including this compound, are explored for their use as plant growth regulators and pesticides.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H7NO3S/c1-10-6-7-3-4(11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

MUPQJQHFCZCFLY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)CC(=O)O

Origin of Product

United States

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